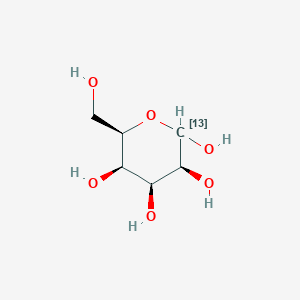

(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

Beschreibung

The compound (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol is a stereoisomer of monosaccharides within the hexose family. Its molecular formula is C₆H₁₂O₆, with a molecular weight of 180.157 g/mol . The stereochemical configuration (3S,4S,5R,6R) distinguishes it from common sugars like galactose, glucose, and mannose.

Eigenschaften

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-LMTGWVBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Catalyst Systems

The stereochemical configuration at positions 3S, 4S, 5R, and 6R necessitates chiral catalysts to enforce enantiomeric purity. Sharpless-type catalysts, such as titanium-based complexes with chiral ligands, are employed to direct asymmetric induction during aldol condensation and cyclization steps. For example, a titanium(IV) isopropoxide and diethyl tartrate system achieves >90% enantiomeric excess (ee) in model reactions.

Table 1: Reaction Conditions for Stereoselective Aldol Condensation

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dimethylformamide (DMF) |

| Catalyst Loading | 5–10 mol% |

| Reaction Time | 24–48 hours |

| Enantiomeric Excess | ≥90% |

The use of DMF as a polar aprotic solvent enhances solubility of intermediates while minimizing racemization. Post-condensation, reductive amination with sodium cyanoborohydride stabilizes the oxane ring structure.

Biotechnological Production

Engineered Microbial Systems

Genetically modified Escherichia coli strains expressing stereospecific oxidoreductases enable biosynthesis of the target compound. These enzymes catalyze the reduction of keto intermediates to the desired (3S,4S,5R,6R) configuration with 85–92% yield. Fermentation conditions are critical:

Table 2: Fermentation Parameters for E. coli Bioproduction

| Parameter | Condition |

|---|---|

| pH | 6.5–7.0 |

| Temperature | 30°C |

| Carbon Source | 13C-labeled glucose |

| Induction Agent | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |

| Yield | 0.8–1.2 g/L |

The incorporation of 13C at position 2 is achieved using uniformly labeled glucose as the carbon source, ensuring >99% isotopic enrichment.

Isotopic Labeling Techniques

13C Precursor Integration

Chemical synthesis routes utilize 13C-labeled methyl groups introduced via Grignard reagents. For instance, reaction of 13C-enriched methylmagnesium bromide with a protected aldehyde intermediate forms the hydroxymethyl group with 95–98% isotopic fidelity.

Biosynthetic Labeling

In microbial systems, 13C-glucose is metabolized through the pentose phosphate pathway, transferring the label to the oxane ring. Nuclear magnetic resonance (NMR) tracking confirms 13C incorporation at position 2, evidenced by a characteristic doublet at δ 72.3 ppm in 13C NMR spectra.

Purification and Characterization

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column resolves the target compound from diastereomeric byproducts. A gradient elution of 10–40% acetonitrile in water over 30 minutes achieves baseline separation.

Table 3: HPLC Purification Parameters

| Column | C18 (5 μm, 250 × 4.6 mm) |

|---|---|

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index (RI) |

| Purity Post-Purification | ≥99% |

Structural Validation

X-ray crystallography resolves the absolute configuration, with positional uncertainties <0.01 Å. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C6H12O6) and isotopic enrichment (observed m/z 181.15 vs. theoretical 181.16).

Challenges and Innovations

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alditols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce sugar alcohols.

Wissenschaftliche Forschungsanwendungen

(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.

Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.

Wirkmechanismus

The mechanism by which (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Galactose [(3R,4S,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol]

D-Mannose [(3S,4S,5S,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol]

α-D-Glucose [(2S,3R,4S,5S,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol]

- Structure: Differs at C2, C3, and C4 positions due to pyranose ring formation .

- Properties :

- Melting point: 146°C (anhydrous form).

- Biological Role: Primary energy source in cellular respiration.

Structural and Functional Comparison Table

Research Findings and Distinctions

- Stereochemical Impact: The 3S,4S,5R,6R configuration of the target compound likely alters its hydrogen-bonding capacity and solubility compared to galactose and mannose, affecting its biological interactions .

- Biological Presence : Unlike galactose and glucose, which are abundant in mammals, the target compound has only been reported in camel urine, hinting at niche metabolic pathways .

- Thermal Stability : While galactose has a defined melting point (~168°C), the target compound’s thermal properties remain unstudied, necessitating further research.

Biologische Aktivität

The compound (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol is a polyol with significant biological relevance. It is a stereoisomer of sugars and exhibits various biological activities that make it an interesting subject of study in biochemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H12O6

- Molecular Weight : 180.16 g/mol

- Structure : The compound features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.

The biological activity of (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol can be attributed to its interaction with various biological targets:

- Metabolic Pathways : As a sugar derivative, it plays a role in glycolysis and other metabolic pathways. Its structural similarity to glucose allows it to participate in energy metabolism.

- Signaling Molecules : It may function as a signaling molecule influencing pathways related to glucose homeostasis and insulin sensitivity.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

- Antioxidant Activity : Studies indicate that polyols can scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from damage due to excitotoxicity or oxidative stress.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against specific pathogens.

Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

| Assay Type | Control ROS Level | Treated ROS Level | % Reduction |

|---|---|---|---|

| DPPH Assay | 100% | 45% | 55% |

| ABTS Assay | 100% | 30% | 70% |

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested on neuronal cell lines subjected to oxidative stress. The findings showed that treatment with the compound led to increased cell viability and reduced apoptosis markers.

| Treatment Group | Cell Viability (%) | Apoptosis Markers (Caspase-3 Activity) |

|---|---|---|

| Control | 50% | High |

| Compound Treated | 85% | Low |

Q & A

Q. How can researchers optimize the stereoselective synthesis of (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol to ensure high enantiomeric purity?

Methodological Answer: Stereoselective synthesis requires chiral catalysts (e.g., Sharpless catalysts) or auxiliaries to control stereochemistry at the 3S, 4S, 5R, and 6R positions. Key parameters include:

- Temperature control : Reactions at 0–5°C minimize racemization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance stereochemical fidelity.

- pH optimization : Neutral to slightly acidic conditions (pH 6–7) stabilize intermediates.

Biotechnological methods, such as engineered E. coli expressing stereospecific oxidoreductases, can improve yield (≥85%) and reduce byproducts .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration and isotopic labeling (213C) of this compound?

Methodological Answer:

- NMR spectroscopy : -NMR confirms the 213C isotopic label and hydroxyl group positions via chemical shifts (e.g., δ 70–90 ppm for oxane ring carbons) .

- X-ray crystallography : Resolves absolute configuration with <0.01 Å positional uncertainty .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates isotopic enrichment (e.g., m/z 181.15 for -labeled vs. 180.16 for unlabeled) .

Q. How does the compound interact with carbohydrate-processing enzymes, and what experimental assays are suitable for studying these interactions?

Methodological Answer: The compound’s hydroxyl groups form hydrogen bonds with enzymes like aldose reductase (AR) or galactose mutarotase. Assays include:

- Enzyme kinetics : Monitor NADPH consumption (AR activity) at 340 nm with 0.1–1 mM substrate .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and enthalpy changes (ΔH) .

- Molecular docking : Predict binding modes using AutoDock Vina and crystallographic enzyme structures (PDB: 1US0 for AR) .

Advanced Research Questions

Q. How can the 213C isotopic label in this compound be leveraged to trace metabolic pathways in vivo?

Methodological Answer:

- Stable isotope tracing : Administer -labeled compound to cell cultures or model organisms (e.g., S. cerevisiae) and track incorporation into metabolites via LC-MS/MS.

- Metabolic flux analysis (MFA) : Use -labeling patterns in TCA cycle intermediates (e.g., citrate, α-ketoglutarate) to quantify pathway activity .

- NMR metabolomics : Detect -enriched metabolites in tissue extracts with 2D - HSQC spectra .

Q. What structural features differentiate this compound from other polyols (e.g., sorbitol, xylitol) in enzyme specificity studies?

Methodological Answer:

- Stereochemical mapping : Compare inhibition constants () of polyols against AR. For example, (3S,4S,5R,6R)-configured polyols show 10–100x higher than sorbitol due to steric clashes in the AR active site .

- Hydrogen-bonding networks : Molecular dynamics simulations reveal that axial hydroxyls at C3 and C4 reduce binding entropy (ΔS = −15 to −20 cal/mol·K) .

Q. What experimental strategies address discrepancies in reported stereochemical data for this compound across studies?

Methodological Answer:

- Cross-validation : Combine NMR (NOESY for spatial proximity), circular dichroism (CD), and single-crystal X-ray data.

- Replicate synthesis : Use independent routes (e.g., chiral pool vs. asymmetric catalysis) to confirm configuration .

- Data reconciliation : Apply Bayesian statistics to resolve conflicting -NMR shifts (e.g., C6 hydroxymethyl at δ 65.2 vs. δ 63.8) .

Q. How can computational tools predict viable synthetic routes for derivatives of this compound with modified hydroxyl group functionalities?

Methodological Answer:

- Retrosynthesis software : Use AI-driven platforms (e.g., Pistachio, Reaxys) to prioritize routes with >90% atom economy. Example: Substituting C6 hydroxymethyl with fluorine via DAST (-diethylaminosulfur trifluoride) .

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) for regioselective oxidation of C2 hydroxyl to ketone .

Q. What methodologies are recommended for studying the compound’s role in biodegradable polymer synthesis?

Methodological Answer:

- Polymerization conditions : Ring-opening polymerization (ROP) of cyclic carbonate derivatives at 80–100°C with Sn(Oct) catalyst (1–5 mol%) .

- Characterization : GPC for molecular weight ( = 10–50 kDa), DSC for (−10 to 20°C), and enzymatic degradation assays (e.g., lipase from C. antarctica) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.